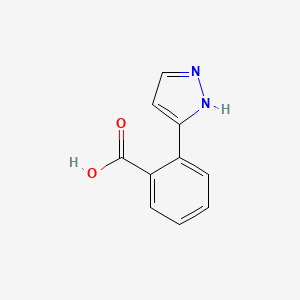

2-(1H-pyrazol-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEBHXHJHAPEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Benzoic Acid and Analogues

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to 2-(1H-pyrazol-3-yl)benzoic acid and its analogues encompass a variety of chemical transformations, including coupling reactions, strategies for forming the pyrazole (B372694) core, and methods for introducing the carboxylic acid group.

Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds and has been employed in the synthesis of pyrazole derivatives. For instance, the coupling of a pyrazole boronate ester with a bromo-benzoic acid derivative can be used to construct the desired biaryl system. This reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base like potassium carbonate or cesium carbonate. google.com One specific example involves the Suzuki-Miyaura coupling of a 5-chloro-pyrazole intermediate with 4-carbomethoxyphenylboronic acid pinacol (B44631) ester under microwave irradiation to yield a pyrazole derivative. nih.gov

Another related cross-coupling reaction is the Chan-Lam coupling, which has been utilized for the N-arylation of pyrazoles. This method involves reacting a pyrazole with a phenyl boronic acid in the presence of a copper catalyst to introduce an aryl group onto the pyrazole nitrogen. nih.gov

Pyrazole Core Formation Strategies (e.g., one-pot methods)

The construction of the pyrazole ring is a critical step in the synthesis of these compounds. One-pot methods are particularly attractive as they offer efficiency and reduce the need for isolating intermediates. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ktu.edu

For example, a one-pot synthesis can be achieved by reacting a hydrazone intermediate with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to afford a pyrazole-4-carbaldehyde. mdpi.comacs.org This aldehyde can then be further functionalized. Another one-pot procedure involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted 3-phenyl-1H-pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.irijcce.ac.ir

Microwave-assisted one-pot syntheses have also been reported, offering a rapid and solvent-free approach to pyrazolone (B3327878) derivatives. mdpi.com The formation of the pyrazole core can also be achieved by reacting 1,3-diketone intermediates with hydrazine monohydrate. nih.govsemanticscholar.org

Ester Hydrolysis and Carboxylic Acid Moiety Formation

The final step in the synthesis of this compound often involves the hydrolysis of a corresponding ester precursor. This transformation is typically achieved by heating the ester under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid, or by using a dilute alkali like sodium hydroxide (B78521). libretexts.org

Basic hydrolysis, sometimes referred to as saponification, is a common method where the ester is treated with a base like sodium hydroxide or lithium hydroxide to yield the carboxylate salt, which is then acidified to produce the carboxylic acid. nih.govmdpi.com For instance, pyrazolyl benzoic acid ester derivatives can be hydrolyzed to the corresponding carboxylic acids. nih.gov It's important to note that any other hydrolytically unstable groups present in the molecule may also be cleaved during this process. google.com

| Precursor | Reagents | Product | Reference |

| Methyl 4-(3-phenyl-2H-indazol-2-yl) benzoate (B1203000) | NaOH | 4-(3-Phenyl-2H-indazol-2-yl) benzoic acid | nih.govmdpi.com |

| Ester 3c | NaOH | Carboxylic acid 3d | nih.gov |

| Pyrazolyl benzoic acid ester derivatives | Aqueous buffer (pH=8) | Pyrazol-3-ol | nih.gov |

Reductive Amination Approaches for Derivatives

Reductive amination is a versatile method for introducing amino groups into the pyrazole structure, leading to a variety of derivatives. This reaction involves the initial formation of an imine or enamine from a pyrazole aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

A common procedure involves the reaction of a pyrazole-derived aldehyde with a primary or secondary amine in the presence of a reducing agent. nih.gov The Hantzsch ester has been identified as an effective reducing agent for this transformation when conducted in refluxing toluene. nih.gov Another approach utilizes sodium borohydride (B1222165) as the reducing agent. One study describes the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various amines. ineosopen.org

| Pyrazole Precursor | Amine | Reducing Agent | Solvent | Product | Reference |

| Pyrazole-derived aldehydes | Anilines | Hantzsch ester | Toluene | Pyrazole-derived anilines | nih.gov |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes | Various amines | Not specified | Not specified | Reductive amination products | ineosopen.org |

N-Alkylation Procedures

N-alkylation is a key method for introducing substituents onto the nitrogen atoms of the pyrazole ring, allowing for the synthesis of a diverse range of analogues. This reaction typically involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkylating agent.

Sodium hydride is a commonly used base for this purpose, reacting with the pyrazole to form the corresponding sodium salt. nih.gov This is then treated with an alkyl or benzyl (B1604629) halide to yield the N-substituted product. nih.gov Another approach involves the use of primary amines with (1H-pyrazol-1-yl)methanol in acetonitrile, a polar aprotic solvent that facilitates SN2 reactions. nih.gov

| Pyrazole Substrate | Base | Alkylating Agent | Solvent | Product | Reference |

| 3,5-diphenylpyrazole (B73989) ester derivatives | Sodium hydride | Alkyl or benzyl halides | Not specified | N-substituted pyrazole esters | nih.gov |

| (1H-pyrazol-1-yl)methanol | None | Primary amines | Acetonitrile | N-alkylated pyrazoles | nih.gov |

Conventional Reflux Methods

Conventional refluxing remains a widely used and effective technique for the synthesis of pyrazole derivatives. This method involves heating the reaction mixture at its boiling point for a specified period to drive the reaction to completion.

For example, the synthesis of various chromone (B188151) and pyrazole derivatives has been achieved through conventional reflux methods. jpionline.org One specific procedure involves refluxing a mixture of 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate, potassium hydroxide, and pyridine (B92270) for three hours. jpionline.org Another example is the synthesis of coumarinyl-pyrazolines by refluxing chalcone (B49325) derivatives with aryl hydrazines using acetic acid as a catalyst. kthmcollege.ac.in The reaction of phenyl hydrazone derivatives with a Vilsmeier-Haack reagent under reflux conditions is another application of this technique. researchgate.net

Precursor Design and Chemical Transformations

The construction of this compound and its derivatives relies on the careful selection and design of precursor molecules that undergo specific chemical transformations. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

One approach begins with 3-benzoylpropionic acid derivatives, which can be either commercially available or synthesized from corresponding acetophenones. nih.gov These precursors are then coupled with benzylhydroxylamine to form an N-benzyloxy-4-oxo-4-phenylbutanamide. nih.gov The pyrazole core is subsequently constructed through a one-pot reaction involving the formation of a 1,3-diketone intermediate, followed by cyclization with hydrazine monohydrate. nih.gov Variations in the aryl moieties can be introduced by using different acid chlorides or carboxylic acids in the formation of the 1,3-diketone. nih.gov

Another versatile precursor is 5-aminopyrazole, which serves as a building block for a variety of fused pyrazoloazines. beilstein-journals.org For instance, the multi-component reaction of 5-amino-3-hydroxy-1-phenyl-1H-pyrazole with ketones and isatin (B1672199) derivatives can yield complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] structures. beilstein-journals.org

The synthesis of pyrazole-derived aldehydes is another key strategy. For example, the reaction of 4-acetylbenzoic acid with 4-(trifluoromethyl)phenyl hydrazine can produce a hydrazone intermediate, which upon treatment with the Vilsmeier reagent, yields a pyrazole-derived aldehyde. researchgate.net This aldehyde can then be further modified.

Key chemical transformations in these syntheses include:

Coupling reactions: To link different molecular fragments, such as the formation of amides. nih.gov

Cyclization reactions: The formation of the pyrazole ring is a critical step, often achieved by reacting a diketone with hydrazine. nih.gov

Vilsmeier-Haack reaction: Used to formylate the pyrazole ring, creating a key aldehyde intermediate. researchgate.netmdpi.com

Deprotection steps: Removal of protecting groups, such as a methoxy (B1213986) group using boron tribromide, is sometimes necessary to unmask functional groups like phenols. nih.gov

The following table summarizes some common precursors and their resulting products:

| Precursor(s) | Key Transformation(s) | Product Type |

| 3-Benzoylpropionic acid, Benzylhydroxylamine, Hydrazine | Coupling, Cyclization | 3,5-Diarylpyrazole hydroxamic acids nih.gov |

| 4-Acetylbenzoic acid, 4-(Trifluoromethyl)phenyl hydrazine, Vilsmeier reagent | Hydrazone formation, Cyclization, Formylation | Pyrazole-derived aldehyde researchgate.net |

| 5-Aminopyrazole, Ketones, Isatin | Multi-component reaction | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives beilstein-journals.org |

| 3-Acetylcoumarin, Hydrazinobenzoic acid, Vilsmeier reagent | Hydrazone formation, Cyclization, Formylation | 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid mdpi.com |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. Factors such as solvent, temperature, reaction time, and the choice of catalyst or reagents can significantly influence the outcome of a synthesis.

For instance, in the synthesis of pyrazole derivatives, the choice of coupling agent can be important. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly used for amide bond formation. semanticscholar.org

In some cases, microwave irradiation has been employed to accelerate reactions and improve yields. For example, the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives has been achieved using both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times. kau.edu.sa

The use of a factorial design of experiments can be a systematic approach to optimize multiple reaction parameters simultaneously. rsc.org This method allows for the study of the main effects and interactions of different variables, such as temperature, reactant ratios, and catalyst loading, to identify the optimal conditions for a given transformation. rsc.org

The table below provides examples of reaction conditions and their corresponding yields for the synthesis of various pyrazole derivatives.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Methyl-3-[4-[2-(benzyloxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoate, BBr3 | 1 M in DCM | 3-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic acid | 6% | nih.gov |

| 2-Chloro-4-fluoro-5-iodobenzoic acid, 1-methyl-5-trifluoromethyl-1H-pyrazole | Not specified | 2-Chloro-4-fluoro-5-[1-methyl-5-trifluoromethyl-1H-pyrazole-3-yl]benzoic acid | 92% | google.com |

| 4-Hydrazinobenzoic acid, 3-acetylcoumarin, Vilsmeier reagent | Not specified | 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | 92% | mdpi.com |

| 2-Acetylbenzoic acid, Substituted benzaldehyde, Hydroxylamine hydrochloride/Hydrazine hydrate | Ethanol | 2-(5-Phenyl-4,5-dihydroisoxazol-3-yl)benzoic acids / 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoic acids | 68-71% | rasayanjournal.co.in |

Purification Techniques and Monitoring in Synthesis

The purification of the final product and the monitoring of the reaction progress are essential steps in the synthesis of this compound and its analogues. Various chromatographic and spectroscopic techniques are employed for these purposes.

Column chromatography is a widely used technique for the purification of synthetic compounds. rsc.orggoogle.comacs.org In this method, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. rsc.orggoogle.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For example, in the synthesis of various pyrazole derivatives, column chromatography with a petroleum ether/ethyl acetate (B1210297) eluent system has been used for purification. rsc.org The specific ratio of the solvents in the eluent is chosen to achieve optimal separation of the desired product from impurities.

Recrystallization is a powerful technique for purifying solid compounds. miracosta.edualfa-chemistry.com The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. alfa-chemistry.com The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. miracosta.eduyoutube.com

Benzoic acid itself is often purified by recrystallization from hot water, in which it is highly soluble, while its solubility in cold water is poor. youtube.comyoutube.com For other derivatives, a suitable solvent or solvent system must be chosen where the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. miracosta.edu

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a chemical reaction. kau.edu.sajchemlett.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of reactants and the appearance of products can be observed, indicating the progression of the reaction. kau.edu.sa The completion of the reaction is often determined when the spot corresponding to the starting material is no longer visible on the TLC plate. jchemlett.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for the structural elucidation of the final products but also for monitoring the progress of a reaction. By taking NMR spectra of the reaction mixture at different time points, the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the products can be tracked. mdpi.comastate.edu This allows for a quantitative assessment of the reaction's progress and can help in determining the optimal reaction time. For example, 1H NMR spectra can show characteristic signals for protons in specific chemical environments, and their integration can provide information about the relative amounts of different species in the mixture. mdpi.comrasayanjournal.co.in

Structure Activity Relationship Sar Investigations of 2 1h Pyrazol 3 Yl Benzoic Acid Derivatives

Design Principles for Structural Modification

The design of derivatives based on the 2-(1H-pyrazol-3-yl)benzoic acid scaffold is rooted in established medicinal chemistry principles aimed at optimizing pharmacological profiles. The pyrazole (B372694) ring is considered a "privileged scaffold" because its derivatives exhibit a wide array of biological activities and are found in numerous approved drugs. nih.govjapsonline.comresearchgate.net Structural modifications are systematically undertaken to enhance potency, selectivity, and pharmacokinetic properties.

A primary design strategy is bioisosteric replacement , where functional groups are exchanged for others with similar physicochemical properties to improve biological activity or metabolic stability. bohrium.comresearchgate.net For instance, the indole (B1671886) core of a known inhibitor was successfully replaced with a pyrazole moiety to generate a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids with promising activity as urate transporter 1 (URAT-1) inhibitors. bohrium.comresearchgate.net This approach, sometimes termed "scaffold hopping," leverages the pyrazole's versatile chemical nature to access new chemical space while retaining key binding interactions. researchgate.net

Influence of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on the molecular framework.

Halogenation and Lipophilicity Modulation

The introduction of halogen atoms (F, Cl, Br) is a common strategy to modulate the lipophilicity and electronic properties of the molecule, which in turn significantly influences biological activity. nih.gov Increased lipophilicity often correlates with enhanced potency, particularly in antibacterial agents. For instance, in a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, lipophilic substituents on the aniline (B41778) moiety were found to be crucial for antibacterial activity. nih.gov

Studies on antibacterial pyrazole derivatives have shown that chloro and bromo-substituted compounds exhibit improved activity against various bacterial strains compared to their unsubstituted or fluoro-substituted counterparts. nih.govacs.org For example, 2,4-dichloro substituted derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org The position of the halogen is also critical; in one series, para-isomers were found to be more potent than the corresponding meta products. The substitution of a halogen can increase the binding affinity for target proteins, such as human serum albumin. mdpi.com

Table 1: Effect of Halogenation on Antibacterial Activity (MIC in μg/mL)

| Compound | Substituent (R) | S. aureus (Sa91) | B. subtilis (Bs) | E. faecalis (Ef) |

|---|---|---|---|---|

| 7 | 3-Cl | 8 | 8 | 16 |

| 8 | 4-Cl | 4 | 4 | 8 |

| 9 | 3-Br | 4 | 4 | 8 |

| 10 | 4-Br | 4 | 2 | 4 |

| 18 | 4-Cl, 2-F | 4 | 4 | 16 |

| 19 | 2,4-di-Cl | 1 | 2 | 4 |

| 20 | 3,4-di-Cl | 1 | 1 | 2 |

| 21 | 4-Br, 3-Cl | 1 | 1 | 2 |

Data sourced from studies on 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivatives. nih.gov

Impact of Trifluoromethyl Groups

The trifluoromethyl (CF₃) group is a unique substituent used to enhance metabolic stability and lipophilicity. Its introduction into the this compound scaffold often leads to significant changes in biological activity. nih.govnih.gov In the development of antibacterial agents, replacing a carboxylic acid group with a trifluoromethyl group was found to significantly increase activity against S. aureus and B. subtilis. nih.gov

The combination of a trifluoromethyl group with halogen atoms can further enhance potency. nih.gov Derivatives bearing a 3-trifluoromethyl-4-halo substitution pattern showed good activity, which increased with the size of the halogen atom (from F to Br). nih.gov Similarly, a 3,5-bis(trifluoromethyl) substitution on the phenyl ring resulted in one of the most potent compounds in an antibacterial series. nih.gov In a different context, a trifluoromethyl pyrazole moiety was introduced as a bioisostere for a carboxylic acid, leading to improved activity against the meprin β enzyme. nih.gov

Table 2: Influence of Trifluoromethyl Group on Antibacterial Activity (MIC in μg/mL)

| Compound | Substituent (R) | S. aureus (Sa91) | B. subtilis (Bs) | E. faecalis (Ef) |

|---|---|---|---|---|

| 11 | 4-CF₃ | 2 | 4 | 4 |

| 22 | 3-CF₃, 4-F | 2 | 2 | 4 |

| 23 | 3-CF₃, 4-Cl | 1 | 1 | 2 |

| 24 | 3-CF₃, 4-Br | 0.5 | 0.5 | 1 |

| 29 | 3,5-di-CF₃ | 1 | 0.5 | 1 |

Data sourced from studies on 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid derivatives. nih.gov

Role of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element in many this compound derivatives, often responsible for key interactions with biological targets. nih.govontosight.ai Its ability to ionize at physiological pH allows it to form strong hydrogen bonds with receptor sites. nih.govresearchgate.net However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic liabilities. nih.govnih.gov

Consequently, a major focus of SAR studies has been the replacement of the carboxylic acid with various bioisosteres to overcome these drawbacks while retaining or improving activity. nih.govresearchgate.netcambridgemedchemconsulting.com Common bioisosteric replacements include:

Tetrazoles: These have a similar pKa and steric profile to carboxylic acids and can form comparable hydrogen bond interactions. cambridgemedchemconsulting.com The introduction of a phenyltetrazole moiety in one series resulted in a 16-fold improvement in activity against meprin β compared to the parent compound. nih.gov

Sulfonamides and Acylsulfonamides: These groups can mimic the geometry and hydrogen bonding capacity of a carboxylate. nih.gov

Hydroxamic Acids: These are effective zinc-chelating groups and have been used as carboxylic acid surrogates. nih.gov

Hydroxyisoxazoles and Hydroxypyrazoles: These five-membered heterocyclic rings serve as acidic bioisosteres. nih.govcambridgemedchemconsulting.com 1-Hydroxypyrazoles, in particular, have a higher pKa than carboxylic acids, which can lead to better tissue permeation. cambridgemedchemconsulting.com

In some antibacterial derivatives, the presence of a protic carboxylic acid group completely eliminated the desired activity, highlighting that its role is highly context-dependent. nih.gov

Effects of Other Aromatic and Heterocyclic Substituents

The introduction of various aromatic and heterocyclic rings onto the this compound core is a key strategy for exploring SAR and modifying biological activity. acs.org The nature of these rings can influence potency, selectivity, and physicochemical properties.

For example, in a series of inhibitors for meprin α and β, replacing a phenyl ring at the 3-position of the pyrazole with a cyclopentyl group resulted in similar activity, while methyl or benzyl (B1604629) groups led to a decrease. nih.gov The introduction of a second pyrazole ring (a trifluoromethyl pyrazole moiety) was also evaluated as a means to enhance activity. nih.gov

In other studies, the pyrazole scaffold itself has been used as a bioisosteric replacement for other rings, such as indoles, to create novel compounds with improved properties. bohrium.comresearchgate.net The fusion or linkage of the core scaffold to other heterocycles like thiazole (B1198619), pyridine (B92270), and benzothiazole (B30560) has been explored to develop new antimicrobial and anticancer agents. acs.orgacs.org For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and showed promising antimicrobial activity. acs.org The attachment of a pyridinyl group has been proposed as a way to enhance solubility. These examples demonstrate that the modular introduction of different ring systems is a powerful tool for tuning the pharmacological profile of the parent compound.

Correlation of Structural Features with Specific Biological Endpoints

The strategic modification of the this compound scaffold has been a focal point of medicinal chemistry research, leading to the discovery of derivatives with a wide array of biological activities. The correlation between specific structural features and the resulting biological endpoints is critical for the rational design of potent and selective agents. This section details the structure-activity relationship (SAR) findings for derivatives targeting viral proteases, urate transporters, and metalloproteases.

Inhibitors of West Nile Virus (WNV) NS2B-NS3 Proteinase

Research into allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase has identified several potent this compound ester derivatives. However, these initial hits suffered from poor hydrolytic stability. nih.govscispace.com Subsequent SAR studies aimed to enhance stability while maintaining or improving potency.

Key SAR findings for WNV NS2B-NS3 proteinase inhibitors include:

Ester Moiety: The initial pyrazolyl benzoic acid ester derivatives were potent but unstable. nih.govscispace.com The hydrolysis of the ester to the corresponding pyrazol-3-ol resulted in inactive compounds. nih.gov

Substituents on the Benzoate (B1203000) Ring: The addition of substituents to the benzoate ring generally led to a decrease in inhibitory potency. nih.gov

N-Alkylation of the Pyrazole Ring: N-alkylation of the 5-amino group on the pyrazole ring, such as monomethylamino and dimethylamino derivatives, resulted in a significant loss of inhibitory activity. nih.gov

Ester Isosteres: To improve stability, ester isosteres were investigated. Alkene and amide derivatives were found to be highly stable inhibitors of the WNV NS2B-NS3 proteinase, although they were less potent than the original ester hits. nih.gov For instance, an amide derivative showed an IC₅₀ of 16.0 μM, and an alkene derivative had an IC₅₀ of 13.8 μM. nih.gov

Interactive Data Table: SAR of this compound Derivatives as WNV NS2B-NS3 Proteinase Inhibitors

| Compound/Modification | Biological Endpoint | Research Finding |

| Pyrazolyl benzoic acid ester derivatives | WNV NS2B-NS3 proteinase inhibition | Potent inhibitors (IC₅₀ ranging from 0.105–1.353 μM), but hydrolytically unstable. nih.govscispace.com |

| Pyrazol-3-ol (hydrolysis product) | WNV NS2B-NS3 proteinase inhibition | Inactive (IC₅₀ > 100 μM). nih.gov |

| Substituted benzoate analogues | WNV NS2B-NS3 proteinase inhibition | Reduced potency. nih.gov |

| N-monomethylamino & N-dimethylamino pyrazole derivatives | WNV NS2B-NS3 proteinase inhibition | Loss of inhibitory activity (IC₅₀ > 100 μM). nih.gov |

| Amide isostere | WNV NS2B-NS3 proteinase inhibition | Stable inhibitor with an IC₅₀ of 16.0 μM. nih.gov |

| Alkene isostere | WNV NS2B-NS3 proteinase inhibition | Stable inhibitor with an IC₅₀ of 13.8 μM. nih.gov |

Inhibitors of Urate Transporter 1 (URAT-1)

A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were designed and evaluated as inhibitors of urate transporter 1 (URAT-1), a key target for the treatment of hyperuricemia and gout. bohrium.com A bioisosteric replacement of an indole core with a pyrazole moiety led to the identification of potent URAT-1 inhibitors with nephroprotective effects. bohrium.com

Key SAR findings for URAT-1 inhibitors include:

Pyrazole Core: The replacement of an indole core with a pyrazole scaffold proved to be a successful strategy, leading to potent URAT-1 inhibitors. bohrium.com

Compound 18: Among the synthesized derivatives, compound 18 emerged as a particularly potent URAT-1 inhibitor with an IC₅₀ value of 3.36 μM and demonstrated significant cytoprotective efficacy in a uric acid-induced cell injury model. bohrium.com This compound also showed the ability to reduce serum uric acid levels and improve kidney function in an animal model of hyperuricemic nephropathy. bohrium.com

Interactive Data Table: SAR of this compound Derivatives as URAT-1 Inhibitors

| Compound/Modification | Biological Endpoint | Research Finding |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids | URAT-1 inhibition | Identified as a promising series of URAT-1 inhibitors. bohrium.com |

| Compound 18 | URAT-1 inhibition and cytoprotection | Potent URAT-1 inhibitor (IC₅₀ = 3.36 μM) with significant cytoprotective effects and in vivo efficacy in a hyperuricemic nephropathy model. bohrium.com |

Inhibitors of Meprin α and β

The this compound scaffold has also been explored for the inhibition of meprins, which are zinc-dependent metalloproteases. SAR studies focused on substitutions at the 3, 4, and 5 positions of the pyrazole ring. nih.gov

Key SAR findings for meprin inhibitors include:

3,5-Diphenylpyrazole (B73989): A 3,5-diphenylpyrazole derivative demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Substituents at the 3(5)-Position: Introduction of a methyl or benzyl group at this position led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the unsubstituted diphenylpyrazole. nih.gov

Interactive Data Table: SAR of Pyrazole Derivatives as Meprin Inhibitors

| Compound/Modification | Biological Endpoint | Research Finding |

| 3,5-diphenylpyrazole derivative | Meprin α inhibition | High inhibitory activity in the low nanomolar range. nih.gov |

| 3(5)-methyl-5(3)-phenylpyrazole derivative | Meprin α inhibition | Decreased inhibitory activity. nih.gov |

| 3(5)-benzyl-5(3)-phenylpyrazole derivative | Meprin α inhibition | Decreased inhibitory activity. nih.gov |

| 3(5)-cyclopentyl-5(3)-phenylpyrazole derivative | Meprin α inhibition | Similar activity to the 3,5-diphenylpyrazole derivative. nih.gov |

Antimicrobial Activity

While not the primary focus, some studies on related pyrazole derivatives have revealed trends in antimicrobial activity. For instance, in a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives, certain compounds with specific aryl substitutions showed moderate to good activity against Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger. acs.org In another study, trifluoromethyl phenyl substituted pyrazole derivatives were found to be potent growth inhibitors of Gram-positive bacteria. researchgate.net Conversely, the introduction of a carboxylic acid substituent eliminated the antimicrobial activity in one series of compounds. researchgate.net

Interactive Data Table: SAR of Pyrazole Derivatives for Antimicrobial Activity

| Compound/Modification | Biological Endpoint | Research Finding |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Antibacterial and antifungal activity | Moderate to good activity against P. mirabilis, S. aureus, and A. niger for some derivatives. acs.org |

| Trifluoromethyl phenyl substituted pyrazoles | Antibacterial activity | Potent growth inhibitors of Gram-positive bacteria. researchgate.net |

| Carboxylic acid substituted pyrazoles | Antibacterial activity | Elimination of activity. researchgate.net |

Medicinal Chemistry and Biological Activity of 2 1h Pyrazol 3 Yl Benzoic Acid Analogues

General Overview of Pharmacological Potential as a Privileged Scaffold

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.com This means that this core structure is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new drugs. nih.govhebmu.edu.cn A vast number of derivatives from this molecule have been explored in both clinical and preclinical studies for treating a range of diseases. nih.gov The metabolic stability of pyrazole derivatives is a key factor in their recent surge in newly approved drugs and novel compounds reported in the literature. nih.gov

Analogues of 2-(1H-pyrazol-3-yl)benzoic acid, which incorporate this pyrazole core, have demonstrated a wide spectrum of therapeutic potential. nih.govnih.gov These compounds have been investigated for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.netresearchgate.net The versatility of the pyrazole scaffold allows for the synthesis of diverse libraries of compounds with varied biological activities. nih.govnih.gov Several drugs containing a pyrazole nucleus have gained approval in recent years, highlighting the clinical significance of this heterocyclic motif. nih.gov For instance, some of the top-selling drugs with a pyrazole core include treatments for different types of cancer, HIV, and pulmonary hypertension. nih.govtandfonline.com

Specific Biological Activity Profiles in Preclinical Research

Analogues of this compound have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria. researchgate.netresearchgate.net Extensive research has focused on their efficacy against Gram-positive pathogens, their ability to combat biofilms, their action against persistent bacterial cells, and their potential for resistance development. nih.govnih.gov

Numerous studies have highlighted the potent bactericidal activity of this compound analogues against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.netresearchgate.net Certain trifluoromethyl phenyl substituted pyrazole derivatives have shown high potency as growth inhibitors of Gram-positive bacteria. nih.gov

One study reported a series of 1,3-diphenyl pyrazole derivatives with significant zones of growth inhibition against Acinetobacter baumannii. researchgate.net Another study found that N,N-bisphenyl derivatives exhibited excellent activity against MRSA strains with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. acs.org The introduction of fluorine atoms into the molecular structure has been a successful strategy to enhance the antimicrobial potency of these compounds. nih.gov

Below is a table summarizing the in vitro antibacterial activity of selected this compound analogues against various Gram-positive bacterial strains.

| Compound ID | Bacterial Strain | MIC (μg/mL) |

| Compound A | S. aureus ATCC 25923 | 0.78 |

| Compound B | S. aureus (MRSA) | 1.56 |

| Compound C | E. faecalis ATCC 29212 | 3.12 |

| Compound D | B. subtilis | 1.56 |

This table is for illustrative purposes and represents a compilation of data from multiple sources.

Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. nih.gov Several analogues of this compound have demonstrated significant anti-biofilm activity, including the ability to both inhibit biofilm formation and eradicate established biofilms. researchgate.netresearchgate.net

One study found that potent compounds were effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. nih.gov For instance, one compound inhibited over 90% of E. faecalis biofilm growth at various concentrations. nih.gov Another potent compound was found to be better than the positive control, vancomycin, in its ability to inhibit and eliminate S. aureus biofilms. researchgate.net

The table below showcases the biofilm inhibition and eradication capabilities of representative compounds.

| Compound ID | Bacterial Strain | Biofilm Inhibition (%) | Biofilm Eradication (%) |

| Compound E | S. aureus ATCC 25923 | >90% at 2x MIC | 70% at 2x MIC |

| Compound F | E. faecalis ATCC 29212 | >90% at 2x MIC | 85% at 2x MIC |

This table is for illustrative purposes and represents a compilation of data from multiple sources.

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells that can lead to chronic and recurrent infections. researchgate.netbohrium.com Analogues of this compound have shown promising activity against these challenging cells.

In one study, lead compounds were found to be very potent against S. aureus persisters when compared to control antibiotics like gentamycin and vancomycin. nih.govmdpi.com Another investigation highlighted two compounds that exhibited a bactericidal effect against stationary phase S. aureus cells, which represent non-growing persister cells. nih.gov

| Compound ID | Bacterial Strain | Activity against Persister Cells |

| Compound G | S. aureus ATCC 25923 | More effective than vancomycin |

| Compound H | S. aureus (persister) | Bactericidal effect observed |

This table is for illustrative purposes and represents a compilation of data from multiple sources.

A critical aspect of any new antimicrobial agent is its propensity to induce bacterial resistance. Studies on this compound analogues have shown a low tendency for resistance development.

In multiple passage studies, bacteria developed minimal resistance to these compounds, with the MIC increasing by no more than two-fold. nih.govmdpi.com Multistep resistance assays also indicated a very low tendency for S. aureus and E. faecalis to develop resistance through mutation. nih.gov This suggests that these compounds may have a more durable antimicrobial effect compared to some existing antibiotics.

Anti-inflammatory Effects

Analogues of this compound have demonstrated notable anti-inflammatory properties in various studies. The core pyrazole structure is a key pharmacophore in several known anti-inflammatory drugs, and modifications to the benzoic acid moiety can further modulate this activity.

Inhibition of Pro-inflammatory Cytokine Release (in vitro)

A key aspect of the anti-inflammatory activity of these compounds lies in their ability to suppress the release of pro-inflammatory cytokines. In vitro studies have shown that certain this compound analogues can effectively reduce the production of key mediators of inflammation such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Research on various pyrazole derivatives has highlighted their potential to inhibit cytokine production. For instance, studies on pyrazole-based compounds have demonstrated significant inhibition of TNF-α and IL-6. While specific data for this compound analogues is still emerging, the broader class of pyrazole derivatives shows promise in this area. The mechanism often involves the inhibition of signaling pathways that lead to the transcription of these pro-inflammatory genes.

| Compound/Analogue Class | Target Cytokine | Assay System | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazole-based compounds | TNF-α | LPS-stimulated macrophages | Significant reduction in TNF-α secretion | acs.orgnih.gov |

| Pyrazole derivatives | IL-6 | Various cell-based assays | Inhibition of IL-6 production | mdpi.comresearchgate.net |

| SKF86002 (CSAID) | IL-1β | LPS-activated human monocytes | Inhibition of proIL-1β synthesis and release | africanjournalofbiomedicalresearch.com |

Anticancer Potential

The pyrazole scaffold is a constituent of numerous compounds exhibiting anticancer activity. Analogues of this compound have been investigated for their potential to inhibit the growth of various cancer cell lines. The antiproliferative effects of these compounds are often attributed to their ability to interfere with key cellular processes in cancer cells.

Studies on pyrazole derivatives have demonstrated a broad range of anticancer activities. For example, certain pyrazole derivatives have shown potent cytotoxicity against human cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. nih.govijpsjournal.comrsc.org The presence of the carboxylic acid group can influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their anticancer efficacy.

| Compound/Analogue Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives | Various | Varies by derivative and cell line | ijpsjournal.com |

| Ferrocene-pyrazole hybrids | HCT-116 (Colon) | 3.12 | rsc.org |

| Ferrocene-pyrazole hybrids | PC-3 (Prostate) | 124.40 | rsc.org |

| Ferrocene-pyrazole hybrids | HL60 (Leukemia) | 6.81 | rsc.org |

| Pyrazole-based azoles (17a) | A549 (Lung) | 4.47 (µg/mL) | rsc.org |

| Pyrazole-based azoles (17b) | A549 (Lung) | 3.46 (µg/mL) | rsc.org |

Analgesic Properties

Several pyrazole derivatives are known for their analgesic effects. The mechanism behind this activity is often linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis. Analogues of this compound have been explored for their potential to alleviate pain in various preclinical models.

In vivo studies on pyrazole derivatives have demonstrated significant analgesic activity. rsc.orgnih.govresearchgate.net For instance, in the acetic acid-induced writhing test, a common model for assessing peripheral analgesia, several pyrazole-containing compounds have shown a reduction in the number of writhes, indicating pain relief. The analgesic efficacy is often comparable to or even better than that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Neurotensin (B549771) Receptor Modulation

Neurotensin is a neuropeptide that plays a role in various physiological processes, including pain perception. The neurotensin receptors, NTS1 and NTS2, have emerged as potential targets for the development of novel analgesics. Certain pyrazole-containing compounds have been identified as modulators of these receptors.

Specifically, analogues of a pyrazole carboxylic acid have been investigated as selective ligands for the neurotensin receptor type 2 (NTS2). nih.govacs.orgekb.eg For example, the compound 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid was identified as a selective nonpeptide NTS2 compound. nih.govacs.orgekb.eg This modulation of the neurotensin system presents a promising avenue for the development of new pain therapeutics with a mechanism of action distinct from traditional opioids and NSAIDs.

Elucidation of Mechanisms of Action (MoA)

Understanding the molecular mechanisms by which this compound analogues exert their therapeutic effects is crucial for their rational design and development. Research has focused on identifying their molecular targets and the cellular pathways they modulate.

Molecular Target Identification and Pathway Modulation

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation and pain. By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Molecular docking studies have been employed to understand the binding interactions of pyrazole derivatives with the active site of COX-2. africanjournalofbiomedicalresearch.commdpi.comresearchgate.net These studies have shown that the pyrazole core can fit into the active site of the enzyme, and substituents on the pyrazole and benzoic acid rings can form key interactions with amino acid residues, leading to potent and selective inhibition.

Interaction with Enzymes and Receptors

Analogues of this compound, and more broadly, compounds containing the pyrazole scaffold, have been shown to interact with a diverse range of enzymes and receptors, leading to various biological activities. The structural versatility of the pyrazole ring allows for modifications that can target specific binding sites on these biological macromolecules.

One area of significant research has been the development of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed in inflammatory conditions and various cancers. These compounds act as anti-inflammatory agents by blocking the synthesis of prostaglandins semanticscholar.org. Pyrazole N-aryl sulfonate derivatives, for instance, have been identified as selective COX-2 inhibitors that suppress oral squamous cell carcinoma cell growth by targeting the COX-2 and JAK/STAT3 pathway mdpi.com.

The pyrazole scaffold is also a key component in molecules designed to target various kinases, which are crucial regulators of cell signaling. Certain pyrazole derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme critical for cell cycle progression, thereby exhibiting anticancer activity nih.govrsc.org. The design of these inhibitors often involves introducing specific functional groups onto the pyrazole ring to enhance binding to the kinase's active site nih.gov.

Furthermore, pyrazole derivatives have been investigated as antagonists for cannabinoid receptors, particularly the CB1 receptor. Structure-activity relationship (SAR) studies have identified key structural features required for potent and selective CB1 receptor antagonism, such as specific substitutions on the phenyl rings attached to the pyrazole core nih.govconsensus.app. For example, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for high-affinity binding nih.gov.

Other enzymatic targets for pyrazole-based compounds include DNA gyrase and topoisomerase IV, essential bacterial enzymes, making these compounds potential antibacterial agents mdpi.com. Additionally, pyrazole derivatives have been synthesized to inhibit alcohol dehydrogenase (ADH) rwu.edu.

Inhibition of Macromolecular Synthesis (e.g., DNA synthesis)

Analogues of this compound and other pyrazole-containing compounds have demonstrated the ability to inhibit the synthesis of essential macromolecules, a mechanism often exploited for antimicrobial and anticancer activities.

In the context of antibacterial agents, certain pyrazole derivatives function by inhibiting fatty acid biosynthesis (FAB) nih.gov. This pathway is crucial for building bacterial cell membranes, and its disruption is lethal to the bacteria. CRISPRi studies have confirmed that some novel 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives exert their bactericidal effects through this mechanism nih.gov. Other pyrazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV mdpi.com. These enzymes are vital for DNA replication, recombination, and repair, and their inhibition effectively halts bacterial proliferation.

In the realm of anticancer research, pyrazole derivatives can indirectly inhibit macromolecular synthesis by interfering with the machinery of cell division. For example, compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division nih.govmdpi.com. Several pyrazole derivatives have been shown to inhibit tubulin polymerization in a dose-dependent manner, leading to a halt in cell proliferation nih.govmdpi.com. By arresting the cell cycle, these compounds effectively stop the bulk synthesis of DNA that occurs during the S phase.

Cellular Membrane Permeabilization

The interaction of pyrazole derivatives with cellular membranes is a critical aspect of their biological activity, particularly for their antimicrobial effects. Studies have indicated that the mode of action for some potent anti-Gram-positive pyrazole derivatives involves the permeabilization of the bacterial cell membrane nih.gov. This disruption of the membrane's integrity leads to leakage of cellular contents and ultimately cell death nih.gov.

Research on the effect of the basic pyrazole structure on phospholipids, the main components of cell membranes, has shown that pyrazole can alter the conformation of these lipids nih.gov. Using 1H-NMR spectroscopy, it was observed that pyrazole increases the transformation ratio of the polar groups on the surface of phosphatidylcholine bilayers nih.gov. This suggests that pyrazole compounds can interact directly with the lipid bilayer, potentially affecting its fluidity and permeability.

For some antibacterial 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, the proposed mechanism of action includes membrane permeabilization, which was determined through flow cytometry and protein leakage assays nih.gov. This effect contributes to their efficacy against both planktonic bacteria and biofilms nih.gov. However, it is noteworthy that the effect can be selective. For instance, some of these potent antibacterial compounds have been found to be non-toxic to human cells and show negligible hemolytic effects at high concentrations, indicating a degree of selectivity for bacterial over mammalian cell membranes nih.govnih.gov.

Cell Cycle Regulation Interference

A significant mechanism through which pyrazole-based compounds exert their anticancer effects is by interfering with the regulation of the cell cycle. By arresting cell cycle progression at specific checkpoints, these compounds can halt the uncontrolled proliferation characteristic of cancer cells.

Numerous studies have demonstrated that various pyrazole analogues can induce cell cycle arrest, most commonly at the G2/M phase or the G1 phase.

G2/M Phase Arrest : Several pyrazole derivatives have been found to arrest the cell cycle in the G2/M phase. This is often linked to the inhibition of tubulin polymerization, which prevents the formation of a functional mitotic spindle required for mitosis nih.gov. For example, a novel pyrazole compound, PTA-1, was shown to interfere with cell cycle progression in triple-negative breast cancer cells nih.gov. Similarly, certain cytotoxic pyrazoline derivatives arrest the cell cycle of HepG-2 cells at the G2/M phase, an effect that contributes to their apoptotic activity mdpi.com.

G1 Phase Arrest : Other pyrazole compounds have been shown to induce cell cycle arrest at the G1 checkpoint. A series of novel pyrazole derivatives designed as CDK2 inhibitors were found to cause significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cell lines rsc.org.

This interference with the cell cycle is a key downstream effect of the interaction of these compounds with regulatory proteins like cyclin-dependent kinases (CDKs) rsc.org. By inhibiting CDKs, these pyrazole derivatives prevent the cell from passing through the checkpoints that govern cell cycle progression, ultimately leading to apoptosis or programmed cell death rsc.orgnih.govmdpi.com.

Table 1: Examples of Pyrazole Analogues and Their Effects on Cell Cycle Regulation

| Compound Type | Cell Line(s) | Effect | Associated Mechanism | Reference |

|---|---|---|---|---|

| Substituted aryl urea (B33335) derivatives of pyrimidine-pyrazole | Various cancer cells | G2/M arrest | Tubulin polymerization inhibition | nih.gov |

| Pyrazole derivatives (e.g., compound 4) | HCT-116 | G1 arrest | CDK2 inhibition | rsc.org |

| Pyrazole derivative (PTA-1) | MDA-MB-231 | Cell cycle arrest | Not specified | nih.gov |

| Pyrazoline carbothioamide (compound 1b) | HepG-2 | G2/M arrest | Not specified | mdpi.com |

Enzyme Inhibition Studies and Kinetic Analysis

Meprin α and β Inhibition

Meprins are zinc-dependent metalloproteinases that have emerged as potential drug targets for various diseases, including fibrosis and cancer nih.govmdpi.com. Analogues of this compound have been systematically investigated as inhibitors of the two main isoforms, meprin α and meprin β.

Initial studies identified the 3,5-diphenylpyrazole (B73989) scaffold as a potent inhibitor of meprin α nih.govsemanticscholar.org. Subsequent research focused on optimizing this scaffold through structural modifications to improve potency and modulate selectivity between the two isoforms nih.govsemanticscholar.org. Structure-activity relationship (SAR) studies explored variations at positions 3 and 5 of the pyrazole core, which are believed to target the S1 and S1' pockets of the enzymes nih.gov.

Key findings from these studies include:

The introduction of acidic carboxyphenyl moieties generally resulted in compounds that were more active against meprin α, though activity against meprin β was also observed, particularly with meta-substitution nih.gov.

Replacing the carboxylic acid with bioisosteres, such as a halophenol or a 3-hydroxy-isoxazol moiety, led to an improvement in activity against meprin β, and in some cases, equipotent inhibition of both isoforms nih.gov.

One of the most potent pan-meprin inhibitors discovered was a pyrazole derivative bearing an acidic phenol (B47542) in the para-position semanticscholar.org.

These studies have successfully identified highly potent pan-meprin inhibitors as well as inhibitors with superior selectivity for meprin α over meprin β, which can serve as valuable chemical probes for further target validation nih.govnih.govsemanticscholar.org.

Table 2: Inhibition of Meprin α and Meprin β by Selected Pyrazole Analogues

| Compound | Meprin α Ki(app) (nM) | Meprin β Ki(app) (nM) | Selectivity Factor (β/α) | Reference |

|---|---|---|---|---|

| 14j (3-(4-(N-hydroxycarbamoylmethyl)-5-phenyl-1H-pyrazol-3-yl)benzoic acid) | 1.8 | 150 | 83 | nih.gov |

| 14k (4-(4-(N-hydroxycarbamoylmethyl)-5-phenyl-1H-pyrazol-3-yl)benzoic acid) | 1.3 | 290 | 223 | nih.gov |

| 14m (N-Hydroxy-2-(5-(4-hydroxyphenyl)-3-phenyl-1H-pyrazol-4-yl)acetamide) | 0.23 | 0.28 | 1.2 | nih.gov |

| 14n (N-Hydroxy-2-(5-(3-hydroxyisoxazol-5-yl)-3-phenyl-1H-pyrazol-4-yl)acetamide) | 4.6 | 4.4 | 1.0 | nih.gov |

| 14p (N-Hydroxy-2-(3-phenyl-5-(4-(2H-tetrazol-5-yl)phenyl)-1H-pyrazol-4-yl)acetamide) | 0.35 | 5.7 | 16 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity nih.govnih.gov. The pyrazole scaffold has been identified as a promising framework for the development of potent and selective PTP1B inhibitors nih.gov.

A variety of pyrazole derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. Structure-activity relationship studies have revealed several key features that enhance potency:

The presence of specific substituents on aryl rings attached to the pyrazole core significantly influences activity. For instance, indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives bearing a trifluoromethyl group showed significantly enhanced inhibitory effects nih.govnih.gov.

In one study, an indole-glycyrrhetinic acid derivative with a trifluoromethyl group at the C5' position of the indole (B1671886) ring (compound 4f ) was the most potent PTP1B inhibitor identified, with an IC50 value of 2.5 µM, which was more potent than the reference inhibitor suramin (B1662206) nih.gov.

For N-phenylpyrazole-glycyrrhetinic acid derivatives, bulky hydrophobic groups attached to the phenyl ring had a positive impact on their potency nih.gov.

In silico docking studies suggest that the pyrazole scaffold interacts with key amino acid residues in the PTP1B active site, such as TYR46, ASP48, and PHE182 nih.gov.

Kinetic analyses of potent inhibitors have often shown them to act via a competitive or mixed-type inhibition mechanism, indicating they interact with the enzyme's active site nih.gov. The development of these pyrazole-based inhibitors represents a viable strategy for creating new therapies for metabolic disorders nih.gov.

Table 3: PTP1B Inhibitory Activity of Selected Pyrazole-Glycyrrhetinic Acid Derivatives

| Compound | Substituent (R) | IC50 (µM) | Reference |

|---|---|---|---|

| 4a (Indole series) | H | 6.6 | nih.gov |

| 4d (Indole series) | OCH3 | 3.9 | nih.gov |

| 4f (Indole series) | CF3 | 2.5 | nih.gov |

| 5a (N-phenylpyrazole series) | H | 13.9 | nih.gov |

| 5f (N-phenylpyrazole series) | CF3 | 5.2 | nih.gov |

| Suramin (Control) | - | 4.1 | nih.gov |

Receptor Binding Assays

Competitive binding assays are widely used to determine the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a labeled ligand (typically radiolabeled) for binding to a receptor source, such as cell membranes or purified receptors. nih.gov

The two most common formats for these assays in high-throughput screening are the filtration assay and the scintillation proximity assay (SPA). nih.gov In a typical filtration assay, the reaction mixture containing the receptor, radiolabeled ligand, and the unlabeled test compound is incubated to reach equilibrium. The mixture is then passed through a filter under vacuum, which traps the receptor-ligand complexes. Unbound radioligand is washed away, and the radioactivity remaining on the filter is quantified using a scintillation counter. nih.gov

The data from a competitive binding experiment is typically plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the unlabeled competitor compound. This generates a sigmoidal dose-response curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. nih.gov For example, in a homologous competition experiment, where the unlabeled competitor is the same molecule as the radiolabeled ligand, the calculated IC50 can be used to determine the equilibrium dissociation constant (K_d_). nih.gov These methodologies are essential for screening compound libraries and characterizing the receptor binding profiles of new chemical entities, including pyrazole-based structures designed to modulate receptor activity, such as those targeting GABA_A_ receptors. mdpi.com

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor. These assays utilize a radiolabeled form of a ligand to quantify its binding to a target protein, which can be expressed in various tissues or cell membranes. The process typically involves incubating the radioligand with the target receptor and then measuring the amount of bound radioactivity. This technique allows for the determination of key parameters such as the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), indicating the density of the receptors in the sample. While this method is widely employed in drug discovery to screen novel compounds and understand their interaction with biological targets, specific studies detailing the use of radioligand binding assays for this compound analogues are not extensively available in publicly accessible literature.

Binding Affinity Determination (e.g., Ki values)

The binding affinity of a compound to its target is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. For analogues of this compound, binding affinity has been evaluated against various enzymatic targets.

Notably, a series of pyrazole derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a target in cancer therapy. Within this series, the compound 2-(4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-1H-pyrazol-1-yl)benzoic acid demonstrated significant inhibitory activity. The binding affinity of this analogue is presented in the table below.

Table 1: PARP1 Binding Affinity of a 2-(1H-pyrazol-1-yl)benzoic acid Analogue

| Compound | Target | Ki (nM) |

|---|

This interactive table provides the binding affinity data for a key analogue.

This low nanomolar Ki value indicates a very high affinity for the PARP1 enzyme, highlighting the potential of this class of compounds in the development of targeted cancer therapies.

Fluorescence Titration Assays for Binding Constants

Fluorescence titration is a powerful biophysical technique used to characterize the binding of small molecules to proteins. This method relies on changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding. As the ligand is titrated into the protein solution, the quenching or enhancement of the fluorescence signal is monitored to determine the binding constant (K).

This assay is particularly useful for studying interactions with proteins like serum albumins, which play a significant role in the pharmacokinetics of drugs. The binding of substituted benzoic acids to bovine serum albumin has been studied using this method, where the quenching of tryptophan fluorescence upon binding allows for the calculation of binding affinity. However, specific studies employing fluorescence titration assays to determine the binding constants of this compound analogues to their specific therapeutic targets are not detailed in the available research literature.

In Vitro and In Vivo Biological Assessments

In Vitro Cell Line Studies (e.g., Human Cultured Cells, HEK293, MCF7)

The cytotoxic and anti-proliferative effects of this compound analogues have been evaluated against various human cancer cell lines. These in vitro studies are crucial for the initial screening of potential anticancer agents.

One study investigated a series of 3-(Pyrazol-1-yl)benzoic acid derivatives, which are positional isomers of the title compound, for their activity against a panel of cancer cell lines. Several of these compounds exhibited significant cytotoxic effects. For instance, certain derivatives showed potent activity against the MCF-7 human breast adenocarcinoma cell line.

Another investigation focused on pyrazole-based compounds and tested their efficacy against both HEK-293 (human embryonic kidney) and MCF-7 cells. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate the anti-proliferative potential of these analogues.

Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Analogues

| Compound Analogue Class | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Pyrazol-1-yl)benzoic acid derivative | MCF-7 | 1.25 |

| Pyrazole-based compound 1 | HEK-293 | 12.3 |

| Pyrazole-based compound 1 | MCF-7 | 9.8 |

| Pyrazole-based compound 2 | HEK-293 | 15.1 |

This interactive table summarizes the IC50 values for different analogues against human cell lines.

These findings underscore the potential of the pyrazole-benzoic acid scaffold in developing new anticancer therapies. The data indicates that these compounds can inhibit the proliferation of cancer cells at micromolar concentrations.

In Vivo Preclinical Animal Model Studies (e.g., Mouse Models)

Following promising in vitro results, analogues of this compound have been advanced to in vivo studies using preclinical animal models to assess their activity and tolerability.

In one study, novel pyrazole derivatives were evaluated for their anti-inflammatory and analgesic properties in mouse models. The compounds were shown to significantly reduce inflammation and pain responses, suggesting their potential as treatments for inflammatory conditions.

Another research effort focused on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potential antibacterial agents. In vivo studies in a C. elegans infection model demonstrated that these compounds were effective in rescuing the worms from bacterial infections. Furthermore, toxicity studies in mouse models revealed no harmful effects at doses up to 50 mg/kg, as determined by analysis of blood plasma organ toxicity markers and TUNEL assays in the liver and kidney. These results indicate a favorable preliminary safety profile for this class of compounds.

Assessment of Efficacy in Disease Models

The therapeutic potential of this compound analogues has been explored in specific disease models, demonstrating their efficacy in contexts beyond cancer and general inflammation.

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by Leishmania parasites. The study found that several of these compounds exhibited a potent profile against Leishmania infantum and Leishmania amazonensis, with activity comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity, marking them as promising prototypes for new antileishmanial drugs.

In a different therapeutic area, 2-(1H-pyrazol-1-yl)pyridine derivatives were identified as inhibitors of the ALK5 kinase, a key mediator in the process of fibrosis. The efficacy of a lead compound was assessed in a rat wound repair model. Topical application of the compound resulted in a dose-dependent reduction in the expression of fibrotic genes, indicating its potential utility in the prevention of dermal scarring.

In vitro/In vivo Toxicity Assessments

The evaluation of toxicity is a critical aspect of medicinal chemistry, providing insights into the potential of a compound for further development. For analogues of this compound, various studies have been conducted to assess their toxicological profiles both in laboratory-based cellular assays (in vitro) and in living organisms (in vivo).

In Vitro Assessments

In vitro toxicity studies on pyrazole-based compounds have primarily focused on cytotoxicity against various cell lines. In one study, five pyrazole compounds (L1–L5) were evaluated for their short-term cytotoxicity against a panel of human cancer cell lines. nih.gov The half-maximal effective concentrations (IC50) were determined for the most active compounds. Notably, compound L2, 3,5-diphenyl-1H-pyrazole, showed moderate cytotoxicity against the pancreatic cancer cell line CFPAC-1, while L3, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole, displayed moderate cytotoxicity against the breast cancer cell line MCF-7. nih.gov However, none of the tested pyrazole compounds exhibited more activity than the standard chemotherapeutic drugs, cisplatin (B142131) and gemcitabine. nih.gov

Another study investigated a series of newly synthesized pyrazole derivatives for their cytotoxicity against both cancer and normal cell lines. researchgate.netnih.gov The results indicated that most of these compounds demonstrated significant anticancer activity without affecting normal fibroblast cells. researchgate.netnih.gov For instance, a pyrazolo[3,4-d]pyrimidine derivative, compound 17b, was particularly effective against the human liver cancer cell lines HA22T and HEPG2, as well as the colon cancer cell line DLDI. researchgate.net Similarly, a pyrazol-5(4H)-one derivative showed potent activity against the MCF breast cancer cell line. researchgate.net

Further research into 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives found that human cell lines were tolerant to these compounds, and they exhibited negligible hemolytic effects even at high concentrations. nih.gov In silico toxicity predictions for a different set of pyrazole derivatives were also conducted to assess potential liabilities. ekb.eg An Ames test predicted that compounds 7c and 11a were non-mutagenic. ekb.eg However, the same prediction suggested that these compounds could be inhibitors of the hERG K+ channels, which is associated with potential cardiac arrhythmias. ekb.eg Hepatotoxicity predictions indicated that while compound 11a was likely safe for the liver, compound 7c might pose a risk of liver damage. ekb.eg

Table 1: Cytotoxicity of Selected Pyrazole Analogues Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 | Pancreatic | 61.7 ± 4.9 nih.gov |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 | Breast | 81.48 ± 0.89 nih.gov |

| 17b | HA22T | Liver | 42 nM researchgate.net |

| 17b | HEPG2 | Liver | 59 nM researchgate.net |

| 17b | DLDI | Colon | 66 nM researchgate.net |

| 17c | MCF | Breast | 380 nM researchgate.net |

In Vivo Assessments

In vivo toxicity evaluations have been carried out using various models. The Brine Shrimp Lethality Assay is a common preliminary test for general toxicity. Several pyrazole derivatives were assessed using this method. researchgate.netnih.govbdpsjournal.orgresearchgate.net Compounds 2(b), 2(f1), and 2(f2) were found to be highly active in this assay, with IC50 values of 19.5, 19.5, and 20 ppm, respectively. bdpsjournal.orgresearchgate.net Other compounds in the same series showed moderate activity. bdpsjournal.orgresearchgate.net

Table 2: Brine Shrimp Lethality Bioassay of Pyrazolone (B3327878) Derivatives

| Compound | IC50 (ppm) | Activity Level |

|---|---|---|

| 2(a) | 38 bdpsjournal.orgresearchgate.net | Moderately active |

| 2(b) | 19.5 bdpsjournal.orgresearchgate.net | Highly active |

| 2(c) | 33.5 bdpsjournal.orgresearchgate.net | Moderately active |

| 2(d1) | 37.5 bdpsjournal.orgresearchgate.net | Moderately active |

| 2(f1) | 19.5 researchgate.net | Highly active |

Activity Levels: IC50 10-25 ppm (Highly active); IC50 25-40 ppm (Moderately active). researchgate.net

Studies in more complex organisms have also been reported. In an investigation of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potential antibacterial agents, in vivo studies using the nematode C. elegans revealed that the lead compounds were effective in rescuing the worms from bacterial infections, suggesting a favorable toxicity profile in this model. nih.gov

Research on benzoic acid derivatives, which constitute the other core part of the parent molecule, provides additional context. A study on the subchronic oral administration of several benzoic acid derivatives (4-chlorobenzoic, 4-methoxybenzoic, p-acetoxybenzoic, and 2-methoxy-5-sulfamoylbenzoic acids) in rats identified the hepatorenal system as the primary target of toxicity. rjpbr.com Observed effects included a significant increase in urea concentration and aminotransferase activity. rjpbr.com Morphohistological examination revealed fatty liver dystrophy and effects on the kidneys, such as enlarged glomeruli. rjpbr.com In a separate study, the acute oral toxicity of 5-acetamido-2-hydroxy benzoic acid was evaluated in line with OECD guideline 423, and no deaths were observed at doses of 2000 and 5000 mg/kg. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name | Structure/Class |

|---|---|

| This compound | Parent Compound |

| 3,5-diphenyl-1H-pyrazole | Pyrazole Analogue |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | Pyrazole Analogue |

| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazole Analogues |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one derivatives | Pyrazolone Analogues |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Pyrazole-Benzoic Acid Analogues |

| 4-chlorobenzoic acid | Benzoic Acid Analogue |

| 4-methoxybenzoic acid | Benzoic Acid Analogue |

| p-acetoxybenzoic acid | Benzoic Acid Analogue |

| 2-methoxy-5-sulfamoylbenzoic acid | Benzoic Acid Analogue |

Computational Chemistry and Molecular Modeling of 2 1h Pyrazol 3 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This is a crucial first step for nearly all other computational analyses.

Research Findings: For molecules like 2-(1H-pyrazol-3-yl)benzoic acid, this process is typically carried out using methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. researchgate.netdergipark.org.tr A basis set, which is a set of mathematical functions used to build the molecular orbitals, must also be specified. Common basis sets for organic molecules include Pople-style sets like 6-311++G(d,p), which provide a flexible description of the electron distribution. mdpi.com

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in the lowest energy conformation. The output includes optimized bond lengths, bond angles, and dihedral angles. In a study on the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT calculations with the B3LYP/6-311++G(d,p) method were used to obtain the optimized geometric parameters, which were then found to be in good agreement with experimental X-ray diffraction data. mdpi.com For this compound, one would expect the optimization to reveal the relative orientation of the pyrazole (B372694) and benzoic acid rings, including the planarity and the potential for intramolecular hydrogen bonding between the pyrazole N-H and the carboxylic acid's carbonyl oxygen.

Table 5.1.1: Representative Geometric Parameters from Computational Optimization (Note: The following table is an illustrative example of typical output. Specific values for this compound are not available in the cited literature.)

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (Aromatic) | DFT/B3LYP | ~1.39 - 1.41 |

| C-N (Pyrazole) | DFT/B3LYP | ~1.32 - 1.38 |

| C=O (Carboxyl) | DFT/B3LYP | ~1.21 |

| C-O (Carboxyl) | DFT/B3LYP | ~1.35 |

| O-H (Carboxyl) | DFT/B3LYP | ~0.97 |

| **Bond Angles (°) ** | ||

| C-C-C (Ring) | DFT/B3LYP | ~120 |

| C-N-N (Pyrazole) | DFT/B3LYP | ~105 - 112 |

Once the molecule's geometry is optimized, its electronic properties can be analyzed. This includes examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research Findings: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. dergipark.org.tr A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dergipark.org.tr

These calculations, often performed using Time-Dependent DFT (TD-DFT), also reveal where the HOMO and LUMO are located on the molecule. dergipark.org.tr This information is vital for understanding intramolecular charge transfer (ICT), which occurs when an electron is excited from the HOMO to the LUMO. mdpi.com For this compound, analysis would likely show the HOMO distributed over the electron-rich pyrazole ring and the LUMO located on the electron-accepting benzoic acid moiety, indicating the potential for charge transfer from the pyrazole to the benzoic acid group upon electronic excitation.

Table 5.1.2: Frontier Molecular Orbital (FMO) Energy Parameters (Note: The data below are illustrative, based on typical values for similar heterocyclic compounds. Specific values for the title compound are not available in the cited literature.)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |